molecular formula C9H11NO3 B3133260 Ethyl 2-(hydroxyamino)benzoate CAS No. 38476-40-3

Ethyl 2-(hydroxyamino)benzoate

Cat. No.: B3133260
CAS No.: 38476-40-3
M. Wt: 181.19 g/mol
InChI Key: ZWGLDZCXDAKIFM-UHFFFAOYSA-N
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Description

Ethyl 2-(hydroxyamino)benzoate is a derivative of salicylic acid and belongs to the class of hydroxamic acids. It has a molecular formula of C9H11NO3 and a molecular weight of 181.19 g/mol. This compound has attracted attention due to its potential biological activities, making it a subject of interest in various scientific research areas.

Preparation Methods

Ethyl 2-(hydroxyamino)benzoate can be synthesized through several methods. One common approach involves the esterification of salicylic acid with ethanol in the presence of a mineral acid catalyst . Another method includes the reaction of ethyl benzoate with hydroxylamine under controlled conditions . Industrial production methods often employ batch or continuous distillation processes to optimize yield and purity .

Chemical Reactions Analysis

Ethyl 2-(hydroxyamino)benzoate undergoes various chemical reactions, including:

    Hydrolysis: This compound can be hydrolyzed under acidic or basic conditions to yield salicylic acid and ethanol.

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 2-(hydroxyamino)benzoate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 2-(hydroxyamino)benzoate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, such as metalloproteinases, by chelating metal ions in the active site . This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Ethyl 2-(hydroxyamino)benzoate can be compared with other similar compounds, such as:

    Ethyl benzoate: Unlike this compound, ethyl benzoate lacks the hydroxylamine group and has different chemical properties and applications.

    Salicylic acid: While both compounds are derivatives of salicylic acid, this compound has additional functional groups that confer unique reactivity and biological activities.

    Hydroxamic acids: This class of compounds, which includes this compound, is known for its ability to chelate metal ions and inhibit metalloproteinases.

Properties

IUPAC Name

ethyl 2-(hydroxyamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-13-9(11)7-5-3-4-6-8(7)10-12/h3-6,10,12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGLDZCXDAKIFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00544090
Record name Ethyl 2-(hydroxyamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38476-40-3
Record name Ethyl 2-(hydroxyamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirring solution of ethyl 2-nitrobenzoate (32.0 g, 0.164 mol), ammonium chloride (22.28 g, 0.416 mol) in solvent mixture of water (240 mL) and THF (288 mL) was added zinc powder (26.8 g, 0.410 mol) slowly at 0° C. Reaction mixture was stirred at 0° C.-10° C. for 2 h. Reaction mixture was then diluted with water followed by DCM and filtered through Hyflow bed. The organic layer was separated and distilled out to get crude product which was column purified using 0-5% EtOAC in hexane to get titled compound as light yellow solid in 50% yield.
Quantity
32 g
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reactant
Reaction Step One
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22.28 g
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reactant
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288 mL
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reactant
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240 mL
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solvent
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reactant
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Quantity
26.8 g
Type
catalyst
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Yield
50%

Synthesis routes and methods II

Procedure details

To a stirring solution of ethyl 2-nitrobenzoate (1.0 g, 5.12 mmol), sodium acetate trihydrate (4.18 g, 30.7 mmol) in solvent mixture of MeOH (7 ml) and THF (7 ml) was added stannous chloride dihydrate (3.47 g, 15.37 mmol) slowly at 10-20° C. Reaction mixture was stirred at 25-30° C. for 16 h. Reaction mixture was diluted with water and basified with aq. sodium bicarbonate solution. Product was extracted with ethyl acetate. The organic layer was separated and distilled out to get crude product which was stirred with hexane to get white solid in 80% yield.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4.18 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
3.47 g
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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solvent
Reaction Step Three
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0 (± 1) mol
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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